Cas no 2034301-26-1 (5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione)

5-[2-(Thiophen-3-yl)acetyl]-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a structurally unique heterocyclic compound featuring a fused bicyclic scaffold with a thiophene-acetyl substituent. Its rigid bicyclic framework, combined with the thiophene moiety, enhances its potential as a versatile intermediate in medicinal chemistry and materials science. The sulfone (dione) group contributes to its stability and may influence its reactivity in selective transformations. This compound is of interest for applications in drug discovery, particularly in the development of enzyme inhibitors or bioactive molecules, due to its constrained geometry and functional group diversity. Its synthetic utility lies in its ability to serve as a building block for further derivatization.
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione structure
2034301-26-1 structure
Product name:5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
CAS No:2034301-26-1
MF:C11H13NO3S2
MW:271.355820417404
CID:5332842

5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone
    • 1-(2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-thiophen-3-ylethanone
    • 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
    • Inchi: 1S/C11H13NO3S2/c13-11(3-8-1-2-16-6-8)12-5-10-4-9(12)7-17(10,14)15/h1-2,6,9-10H,3-5,7H2
    • InChI Key: RBIBBSMGUPQVLF-UHFFFAOYSA-N
    • SMILES: S1(CC2CC1CN2C(CC1=CSC=C1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 429
  • Topological Polar Surface Area: 91.1
  • XLogP3: 0.4

5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6554-9035-2μmol
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6554-9035-3mg
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
3mg
$63.0 2023-09-08
Life Chemicals
F6554-9035-10μmol
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6554-9035-20μmol
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6554-9035-2mg
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
2mg
$59.0 2023-09-08
Life Chemicals
F6554-9035-15mg
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
15mg
$89.0 2023-09-08
Life Chemicals
F6554-9035-4mg
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
4mg
$66.0 2023-09-08
Life Chemicals
F6554-9035-20mg
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
20mg
$99.0 2023-09-08
Life Chemicals
F6554-9035-5μmol
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6554-9035-75mg
5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2034301-26-1
75mg
$208.0 2023-09-08

Additional information on 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione (CAS No. 2034301-26-1): A Comprehensive Overview

In the rapidly evolving field of pharmaceutical chemistry and organic synthesis, 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione (CAS No. 2034301-26-1) has emerged as a compound of significant interest. This structurally unique molecule combines a thiophene moiety with a bicyclic thia-azabicycloheptane framework, offering intriguing possibilities for drug discovery and material science applications.

The compound's systematic name reflects its complex architecture: the 5-azabicyclo[2.2.1]heptane core is modified at position 5 with a 2-(thiophen-3-yl)acetyl group and features a 2lambda6-thia modification with two carbonyl groups at position 2. This distinctive combination of heterocycles makes 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione particularly valuable for researchers exploring novel bioactive compounds.

Recent scientific literature highlights growing interest in thiophene-containing compounds due to their diverse biological activities. The incorporation of the thiophene ring in CAS 2034301-26-1 may contribute to enhanced binding interactions with biological targets, while the bicyclic scaffold offers structural rigidity that could improve pharmacokinetic properties. These features align with current pharmaceutical industry trends toward more complex, three-dimensional molecular architectures.

From a synthetic chemistry perspective, 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione presents interesting challenges and opportunities. The compound's lambda6-sulfur center represents a relatively uncommon structural feature that may influence both reactivity and three-dimensional conformation. Researchers are particularly interested in how this hypervalent sulfur interacts with adjacent functional groups and affects the molecule's overall properties.

The potential applications of CAS 2034301-26-1 span multiple areas of chemical research. In medicinal chemistry, the compound's unique structure makes it a promising scaffold for the development of enzyme inhibitors or receptor modulators. The presence of both hydrogen bond acceptors (carbonyl groups) and potential hydrogen bond donors (depending on tautomeric form) suggests possible interactions with biological targets. Additionally, the thiophene moiety may contribute to favorable pharmacokinetic properties, including membrane permeability.

In materials science, the thia-azabicycloheptane core of 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione could serve as a building block for novel polymers or small molecule semiconductors. The conjugated system involving the thiophene ring and adjacent carbonyl groups might enable interesting electronic properties, making this compound potentially valuable for organic electronic applications.

Recent advances in synthetic methodology have made compounds like CAS 2034301-26-1 more accessible to researchers. Modern C-H activation techniques and transition metal catalysis approaches may facilitate the preparation of analogs and derivatives, enabling structure-activity relationship studies. The scientific community is particularly interested in developing efficient routes to modify the thiophene or bicyclic portions while preserving the unique lambda6-sulfur configuration.

From a safety and handling perspective, standard laboratory precautions are recommended when working with 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione. While not classified as hazardous under standard regulations, proper personal protective equipment should be used, and material safety data sheets should be consulted before handling. The compound's stability and storage conditions should be carefully considered, particularly regarding potential sensitivity to light or moisture.

The commercial availability of CAS 2034301-26-1 has increased in recent years, reflecting growing demand from pharmaceutical and materials science researchers. Several specialty chemical suppliers now offer this compound in research quantities, with purity typically ranging from 95% to 98%. Pricing varies depending on quantity and supplier, but generally reflects the compound's complex structure and specialized nature.

Analytical characterization of 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) is essential for confirming structure and purity, while mass spectrometry provides molecular weight confirmation. High-performance liquid chromatography (HPLC) is commonly used for purity assessment, and X-ray crystallography may be employed to determine the compound's three-dimensional structure when single crystals can be obtained.

Future research directions for CAS 2034301-26-1 and related compounds are likely to focus on several areas. In drug discovery, medicinal chemists may explore the compound's potential as a privileged scaffold for targeting specific disease pathways. The development of efficient synthetic routes to analogs with modified thiophene or bicyclic components represents another active area of investigation. Additionally, computational chemists are interested in modeling the electronic properties and conformational behavior of this unique molecular framework.

For researchers considering working with 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, several key considerations should be noted. The compound's solubility profile varies significantly with solvent choice, with good solubility observed in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies suggest that the compound is best stored under inert atmosphere at low temperatures to prevent potential degradation.

The intellectual property landscape surrounding CAS 2034301-26-1 continues to evolve, with several patent applications mentioning related structures in recent years. Researchers should conduct thorough patent searches before pursuing commercial applications of this compound or its derivatives. The growing body of scientific literature on thiophene-containing bicyclic compounds provides valuable background for understanding the potential of this chemical scaffold.

In conclusion, 5-[2-(thiophen-3-yl)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione represents an intriguing example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its unique combination of thiophene and thia-azabicycloheptane structural elements, along with the unusual lambda6-sulfur configuration, offers numerous opportunities for research and development. As synthetic methods continue to advance and biological screening becomes more sophisticated, this compound and its analogs may yield important discoveries in both pharmaceutical and materials science fields.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent